molecular formula C16H22N6O3S2 B12148831 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B12148831
M. Wt: 410.5 g/mol
InChI Key: XVAUDJOTTFQBOL-UHFFFAOYSA-N
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Description

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a sulfamoylphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a suitable hydrazine derivative with a nitrile compound under acidic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a cyclohexylation reaction, often using cyclohexyl bromide and a base.

    Sulfanyl Group Addition: The sulfanyl group is added through a thiolation reaction, typically using thiourea or a similar reagent.

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the sulfamoylphenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
  • 5-amino-1H-1,2,4-triazole-3-carbohydrazide

Uniqueness

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of a triazole ring, a cyclohexyl group, and a sulfamoylphenyl acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H22N6O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C16H22N6O3S2/c17-22-15(11-4-2-1-3-5-11)20-21-16(22)26-10-14(23)19-12-6-8-13(9-7-12)27(18,24)25/h6-9,11H,1-5,10,17H2,(H,19,23)(H2,18,24,25)

InChI Key

XVAUDJOTTFQBOL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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